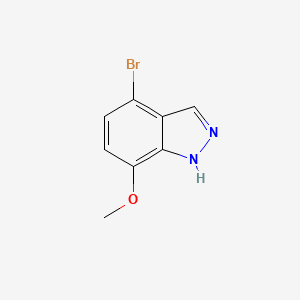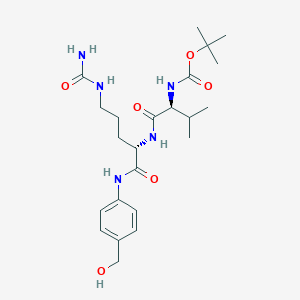![molecular formula C10H11F3O2 B1530211 [4-(3,3,3-Trifluoropropoxy)phenyl]methanol CAS No. 1340442-62-7](/img/structure/B1530211.png)
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol
Overview
Description
“[4-(3,3,3-Trifluoropropoxy)phenyl]methanol” is a chemical compound with the CAS Number: 1340442-62-7 . It has a molecular weight of 220.19 .
Molecular Structure Analysis
The molecular formula of “[4-(3,3,3-Trifluoropropoxy)phenyl]methanol” is C10H11F3O2 . The InChI Code is 1S/C10H11F3O2/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4,14H,5-7H2 .Physical And Chemical Properties Analysis
“[4-(3,3,3-Trifluoropropoxy)phenyl]methanol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis and Catalysis
- Enantioselective Catalysis : The synthesis and use of related compounds as catalysts for enantioselective reactions, such as the epoxidation of α,β-enones, demonstrate the potential for [4-(3,3,3-Trifluoropropoxy)phenyl]methanol derivatives to serve as organocatalysts or ligands in asymmetric synthesis (Jun Lu et al., 2008).
- Copper(I) Catalyzed Reactions : The development of tris(triazolyl)methanol-Cu(I) complexes as highly active catalysts for click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, underscores the role of methanol derivatives in facilitating important synthetic transformations (Salih Ozcubukcu et al., 2009).
Materials Chemistry
- Photophysical Properties : Research on compounds with phenyl methanol moieties, such as the study of excited state intramolecular proton transfer modulated by intermolecular hydrogen bonds, can inform the design of novel photoluminescent materials or sensors for detecting specific solvents or environmental conditions (Songsong Liu et al., 2019).
- Electrochemical Applications : The electrochemical behavior of thiophenyl methanol derivatives has been studied, revealing insights into redox processes that could be applicable to the development of electroactive materials or catalysts for energy conversion and storage technologies (L. Fotouhi et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
properties
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMAWYLPPKNIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol | |
CAS RN |
1340442-62-7 | |
| Record name | [4-(3,3,3-trifluoropropoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)
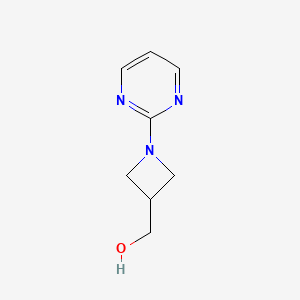
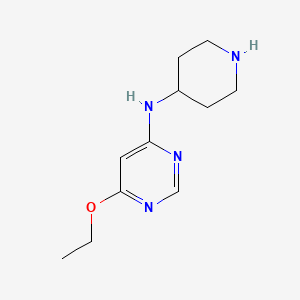
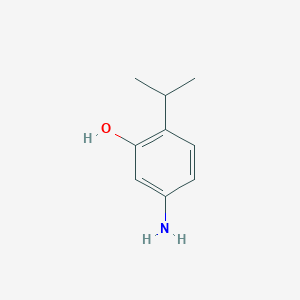
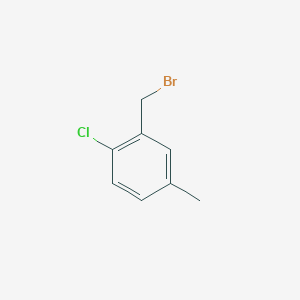

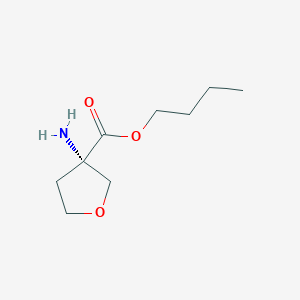
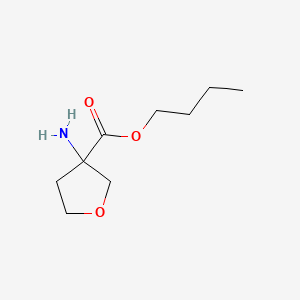
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
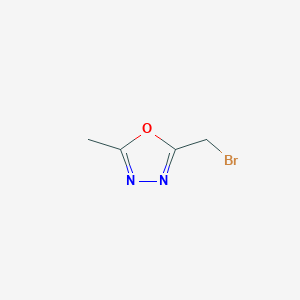
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)
